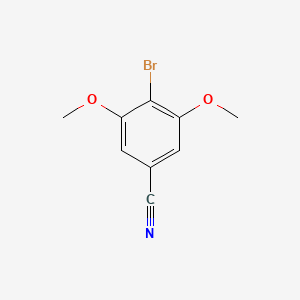

4-Bromo-3,5-dimethoxybenzonitrile

Description

Contextualization of Benzonitrile (B105546) Derivatives in Synthetic Organic Chemistry

Benzonitrile and its derivatives are a cornerstone of synthetic organic chemistry, valued for the versatility of the nitrile (-C≡N) functional group. Current time information in Bangalore, IN.bldpharm.com The nitrile group can be readily transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and ketones, making benzonitriles key intermediates in the synthesis of a wide array of organic compounds. tandfonline.com They are integral to the production of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals. researchgate.net The electronic properties of the benzonitrile core can be finely tuned by the presence of other substituents on the aromatic ring, influencing the reactivity of both the nitrile group and the ring itself. researchgate.net

Importance of Brominated Aromatic Systems in Chemical Transformations

The introduction of a bromine atom onto an aromatic ring is a powerful strategy in organic synthesis. nih.gov Brominated aromatic compounds are highly valued as versatile intermediates, particularly in the realm of cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nih.gov These reactions, which form new carbon-carbon or carbon-heteroatom bonds, are fundamental to the construction of complex molecular architectures. The carbon-bromine bond provides a reactive handle that can be selectively functionalized, allowing for the stepwise and controlled elaboration of molecular structures. nih.gov The use of brominating agents is a critical and widely studied area of chemical research. nih.gov

Overview of Dimethoxy Aromatic Scaffolds in Advanced Materials and Intermediates Research

Aromatic compounds bearing two methoxy (B1213986) (-OCH₃) groups are prevalent in natural products and serve as important scaffolds in the development of advanced materials and pharmaceutical intermediates. The methoxy groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution reactions. This electronic influence can also modulate the optical and electronic properties of the molecule, making dimethoxy aromatic scaffolds valuable components in the design of functional materials such as organic light-emitting diodes (OLEDs) and fluorescent probes. sunankalijaga.orgchemicalbook.com Furthermore, the presence of methoxy groups can influence the biological activity of a molecule, and they are a common feature in many pharmacologically active compounds.

Emergence of 4-Bromo-3,5-dimethoxybenzonitrile as a Subject of Advanced Chemical Inquiry

The combination of the aforementioned functional groups in this compound results in a molecule with significant potential for advanced chemical inquiry. The bromine atom at the 4-position, flanked by two methoxy groups at the 3- and 5-positions, creates a unique electronic environment. The nitrile group at the 1-position further enhances the synthetic utility of the molecule.

While dedicated research articles on this compound are not abundant, its significance can be inferred from its availability from chemical suppliers and its relationship to well-studied precursors and analogous structures. bldpharm.comchemnet.com Its logical precursor, 4-Bromo-3,5-dimethoxybenzaldehyde (B126845), is readily synthesized and characterized, suggesting a straightforward pathway to the title compound. chemicalbook.comchemicalbook.comchemicalbook.com The conversion of an aldehyde to a nitrile is a standard transformation in organic synthesis, often proceeding through an oxime intermediate which is then dehydrated. The availability of the related 3-Bromo-4,5-dimethoxybenzaldehyde oxime from commercial sources further supports this synthetic route. sigmaaldrich.com

The academic interest in this compound lies in its potential as a trifunctional building block. The bromine atom can participate in cross-coupling reactions, the nitrile group can be converted to other functionalities, and the dimethoxy-substituted ring can be further functionalized or can impart desirable electronic or biological properties to the final product. This makes it a promising starting material for the synthesis of novel pharmaceuticals, agrochemicals, and materials with tailored properties.

Interactive Data Tables

Below are tables summarizing the key properties of this compound and its direct precursor, providing a concise reference for researchers.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 125790-66-1 | bldpharm.comchemnet.com |

| Molecular Formula | C₉H₈BrNO₂ | bldpharm.comchemnet.com |

| Molecular Weight | 242.07 g/mol | bldpharm.com |

| SMILES | N#CC1=CC(OC)=C(Br)C(OC)=C1 | bldpharm.com |

Table 2: Properties of 4-Bromo-3,5-dimethoxybenzaldehyde

| Property | Value | Source |

| CAS Number | 31558-40-4 | nih.govambeed.com |

| Molecular Formula | C₉H₉BrO₃ | nih.gov |

| Molecular Weight | 245.07 g/mol | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| SMILES | O=Cc1cc(OC)c(Br)c(OC)c1 | chemicalbook.comchemicalbook.com |

Table 3: Spectroscopic Data for 4-Bromo-3,5-dimethoxybenzaldehyde

| Spectrum | Data | Source |

| ¹³C NMR | Available | chemicalbook.com |

| IR | Available | chemicalbook.comchemicalbook.com |

| ¹H NMR | Available | chemicalbook.com |

| Mass Spectrum | Available | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNO2 |

|---|---|

Molecular Weight |

242.07 g/mol |

IUPAC Name |

4-bromo-3,5-dimethoxybenzonitrile |

InChI |

InChI=1S/C9H8BrNO2/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-4H,1-2H3 |

InChI Key |

LBFJBRPHKYKQSP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)C#N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 4 Bromo 3,5 Dimethoxybenzonitrile

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the aromatic ring is a primary site for nucleophilic substitution, most commonly facilitated by transition metal catalysis. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Displacement with Carbon-based Nucleophiles

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds by displacing the bromine atom. While direct coupling reactions are feasible, a common strategy involves converting the aryl bromide into a more reactive organometallic intermediate.

A key example is the synthesis of (4-Cyano-2,6-dimethoxyphenyl)boronic acid. This transformation is achieved through a lithium-halogen exchange, followed by quenching with a boron electrophile. In a typical procedure, 4-Bromo-3,5-dimethoxybenzonitrile is treated with n-butyllithium at a very low temperature (-100 °C) in tetrahydrofuran (B95107) (THF). After a short period, trimethyl borate (B1201080) is added, and the reaction is slowly warmed. An acidic workup then yields the desired boronic acid. googleapis.com This boronic acid is a crucial intermediate for subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl or vinyl substituents at the 4-position.

The general conditions for Suzuki-Miyaura reactions involving aryl bromides typically utilize a palladium catalyst, such as Palladium(II) acetate (B1210297) or Tetrakis(triphenylphosphine)palladium(0), a base like sodium carbonate or potassium phosphate, and a suitable solvent system, often aqueous mixtures. google.comnih.govbeilstein-journals.org

Table 1: Synthesis of Boronic Acid Derivative

| Starting Material | Reagents | Product | Reference |

|---|

Reactions with Heteroatom Nucleophiles (e.g., Nitrogen, Sulfur)

The formation of carbon-heteroatom bonds at the bromine-bearing carbon is another important class of transformation. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed reactions, like the Ullmann condensation, are standard methods for this purpose.

The Buchwald-Hartwig amination allows for the coupling of aryl bromides with a wide range of primary and secondary amines, including anilines, alkylamines, and N-heterocycles. The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base.

The Ullmann condensation is a classical method, often using a copper catalyst, to form C-N or C-S bonds. This is particularly useful for coupling with nucleophiles like imidazoles or thiols. While specific examples for this compound are not detailed in the reviewed literature, these well-established methodologies are broadly applicable to aryl bromides of this type.

Transformations of the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional handle that can be converted into several other important chemical moieties, including amines, carboxylic acids, and various heterocyclic systems.

Reduction to Amine Derivatives

The reduction of the nitrile group provides access to primary amines. This transformation can be accomplished using various reducing agents. A common method involves catalytic hydrogenation, where the nitrile is treated with hydrogen gas over a metal catalyst like Raney Nickel or a palladium catalyst.

Alternatively, chemical reducing agents can be employed. Borane (B79455) (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are effective for reducing nitriles to primary amines under relatively mild conditions. google.com The reaction typically involves stirring the nitrile with the borane reagent in a solvent like THF, with the reaction temperature ranging from 0 °C to the reflux temperature of the solvent. google.com This method yields the corresponding benzylamine (B48309) derivative, (4-bromo-3,5-dimethoxyphenyl)methanamine.

Table 2: General Conditions for Nitrile Reduction

| Product Type | Reagents/Catalyst | General Conditions | Reference |

|---|---|---|---|

| Primary Amine | Borane-tetrahydrofuran complex | THF, 0°C to reflux | google.com |

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This two-step process first yields a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Acid-catalyzed hydrolysis is often performed by heating the nitrile in the presence of a strong aqueous acid, such as sulfuric acid or hydrochloric acid. googleapis.com Basic hydrolysis is typically carried out by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

The synthesis of this compound itself is often achieved by the dehydration of 4-Bromo-3,5-dimethoxybenzamide (B7859171). googleapis.comgoogle.com This reversible relationship underscores the feasibility of hydrolyzing the nitrile back to the amide and subsequently to the corresponding carboxylic acid, 4-bromo-3,5-dimethoxybenzoic acid.

Reactions Leading to Heterocyclic Systems

The nitrile functional group is a valuable precursor for the synthesis of nitrogen-containing heterocycles. One of the most common transformations is the [3+2] cycloaddition reaction with an azide (B81097) to form a tetrazole ring.

The reaction of this compound with sodium azide (NaN₃) can be used to synthesize 5-(4-bromo-3,5-dimethoxyphenyl)-1H-tetrazole. These reactions are often promoted by a Lewis acid catalyst, such as a zinc salt, and are frequently carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. organic-chemistry.org This method provides a direct route to a highly functionalized tetrazole derivative, which is a common scaffold in medicinal chemistry.

Modifications of Methoxy (B1213986) Functional Groups

The electron-donating methoxy groups on the aromatic ring are key sites for chemical transformation, primarily through cleavage of the ether linkage to yield corresponding phenols. These reactions unlock a new range of derivatives with altered electronic and hydrogen-bonding properties.

Demethylation Reactions to Yield Phenols

The conversion of the methoxy groups of this compound to hydroxyl groups is a critical transformation, yielding 4-bromo-3,5-dihydroxybenzonitrile. This demethylation is most effectively achieved using strong Lewis acids, with boron tribromide (BBr₃) being the reagent of choice for cleaving aryl methyl ethers under mild conditions. nih.govnih.govorgsyn.org

The reaction proceeds by the formation of a complex between the Lewis acidic boron center and the ethereal oxygen atom. mdma.ch This is followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. nih.gov Due to the presence of three reactive sites on the this compound molecule (two ethers and one nitrile) that can coordinate to BBr₃, a stoichiometric excess of the reagent is generally required for complete demethylation. Research on similar substrates suggests that one equivalent of BBr₃ should be used for each methoxy group, with an additional equivalent for the nitrile group to ensure the reaction goes to completion. mdma.ch The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM), at temperatures ranging from -78 °C to room temperature. orgsyn.orgresearchgate.net Subsequent aqueous workup hydrolyzes the resulting borate esters to afford the final dihydroxy product. orgsyn.org

While highly effective, challenges can arise during the workup of BBr₃-mediated demethylations, such as the formation of intractable agglomerates, which can complicate product isolation and reduce yields. researchgate.net

Table 1: Representative Conditions for Demethylation of Aryl Methyl Ethers

| Substrate Analogue | Reagent | Stoichiometry (Reagent:Substrate) | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| 3,5-Dimethoxybenzoic acid | BBr₃ | 3:1 | DCM | Room Temp | mdma.ch |

| 2-Iodo-3,5-dimethoxybenzaldehyde | BBr₃ | Excess | DCM | -78 °C to RT | researchgate.net |

| 3,3'-Dimethoxybiphenyl | BBr₃ | ~1.7:1 | DCM | -80 °C to RT | orgsyn.org |

Other Ethereal Cleavage Reactions

Besides Lewis acids, strong protic acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), are classic reagents for ether cleavage. libretexts.orgmasterorganicchemistry.com The reaction mechanism involves initial protonation of the ether oxygen to form a good leaving group (an alcohol). youtube.comlibretexts.org For aryl alkyl ethers like this compound, the cleavage occurs via an Sₙ2 pathway, where the halide ion attacks the less sterically hindered methyl carbon. libretexts.orgmasterorganicchemistry.com This regioselectivity is due to the high energy barrier for nucleophilic attack on an sp²-hybridized aromatic carbon. masterorganicchemistry.comlibretexts.org Consequently, the reaction would yield 4-bromo-3-hydroxy-5-methoxybenzonitrile (after single cleavage) or 4-bromo-3,5-dihydroxybenzonitrile (after double cleavage) and methyl halide as the co-product. Diaryl ethers are generally resistant to cleavage by these acids. libretexts.org These reactions often require harsh conditions, such as high temperatures, to proceed. masterorganicchemistry.com

Cross-Coupling Reactions of the Aryl Bromide Moiety

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds, allowing the introduction of a vast array of substituents onto the aromatic core.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronate ester. libretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂. rsc.org The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgrsc.org

For electron-rich aryl bromides like this compound, the oxidative addition step can be challenging. rsc.org To overcome this, catalyst systems employing electron-rich, sterically hindered phosphine ligands (e.g., PCy₃, P(tBu)₃, or biarylphosphines like XPhos) are often used to facilitate the reaction. rsc.orgyonedalabs.com A variety of bases, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, and solvents, including dioxane, toluene, or aqueous mixtures, can be employed. libretexts.orgrsc.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-La | K₂CO₃ | DMF/H₂O | 95% | nih.gov |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | K₂CO₃ | DMF/H₂O | 96% | nih.gov |

| Generic Ar-Br | Ar'-B(OH)₂ | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | General | rsc.org |

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling enables the direct introduction of an alkyne moiety onto the aromatic ring through the reaction of the aryl bromide with a terminal alkyne. beilstein-journals.orgorganic-chemistry.org The standard protocol utilizes a dual-catalyst system, consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt, typically CuI, as a co-catalyst. organic-chemistry.org An amine, such as triethylamine (B128534) or diisopropylamine, serves as both the base and, often, the solvent. organic-chemistry.org

The mechanism involves the formation of a copper(I) acetylide species, which then undergoes transmetalation to the palladium(II) center that was formed from the oxidative addition of this compound. Reductive elimination then provides the alkynylated product, 4-alkynyl-3,5-dimethoxybenzonitrile. Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of terminal alkynes. nih.gov

Table 3: General Conditions for Sonogashira Coupling of Aryl Halides

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ / Dioxane | Room Temp | organic-chemistry.org |

| 4-Nitrobromobenzene | Phenylacetylene | trans-[PdBr(p-NO₂C₆H₄)(PPh₃)₂] / CuI | Et₃N | Reflux | researchgate.net |

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N / DMF | General | beilstein-journals.org |

Heck and Stille Coupling Reactions

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.govdiva-portal.org This reaction is a powerful tool for C-C bond formation at a vinylic position. diva-portal.org The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would proceed in the presence of a palladium catalyst and a base (e.g., Na₂CO₃, Cs₂CO₃, or an organic base like triethylamine). scholarsportal.infoacs.org For electron-rich aryl bromides, catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to achieve high efficiency. nih.govscholarsportal.info The reaction typically results in the formation of the trans-alkene product.

Stille Reaction: The Stille reaction provides another versatile method for C-C bond formation by coupling the aryl bromide with an organotin reagent (organostannane). wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and the use of air- and moisture-stable organostannane reagents. wikipedia.orglibretexts.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A range of palladium catalysts, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be used. harvard.edu The reaction of this compound with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) would lead to the corresponding substituted products. A key drawback of this methodology is the toxicity of the organotin compounds. organic-chemistry.org

Table 4: Illustrative Conditions for Heck and Stille Reactions

| Reaction | Aryl Bromide | Coupling Partner | Catalyst System | Base/Additive | Solvent | Reference |

|---|---|---|---|---|---|---|

| Heck | Electron-rich Ar-Br | Cyclic Alkenone | PdCl₂(PPh₃)₂ / X-Phos | Na₂CO₃ | DMSO | scholarsportal.info |

| Heck | Aryl Bromide | n-Butyl Acrylate | Pd₂(dba)₃ / Ligand | Cs₂CO₃ | Dioxane | acs.org |

| Stille | Aryl Bromide | Organostannane | Pd(PPh₃)₄ | - | DMF | harvard.edu |

| Stille | Aryl Chloride | Organostannane | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | harvard.edu |

Exploration of Novel Derivatization Pathways and Reaction Mechanisms

The chemical reactivity of this compound is predominantly centered around the carbon-bromine bond, which is susceptible to a range of catalytic and organometallic reactions. These transformations allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of derivatives.

One of the foundational derivatization strategies involves the conversion of the nitrile group. For instance, the synthesis of this compound itself can be achieved from N-tert-octyl-4-bromo-3,5-dimethoxybenzamide through a dehydration reaction. This process, facilitated by reagents like propanephosphonic anhydride (B1165640) (T3P®) in the presence of a base such as triethylamine, proceeds with high efficiency. google.comgoogle.com The reaction is believed to occur via the activation of the amide carbonyl by the anhydride, followed by an intramolecular elimination to yield the nitrile. This particular synthesis has been reported to achieve an isolated yield of 95%. google.comgoogle.com

A pivotal pathway for further derivatization involves the transformation of the bromo substituent into a more reactive organometallic species. A documented example is the reaction of this compound with n-butyllithium at low temperatures (e.g., -100°C), followed by quenching with an electrophile like trimethylborate. This sequence results in the formation of a boronate ester, a key intermediate for subsequent cross-coupling reactions. This lithium-halogen exchange is a classic organometallic transformation that proceeds rapidly at low temperatures to prevent side reactions.

The resulting boronate ester is a versatile precursor for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. While specific examples with this compound are not extensively reported in peer-reviewed literature, the general mechanism is well-established. The catalytic cycle typically begins with the oxidative addition of the aryl halide (or triflate) to a Pd(0) complex. This is followed by transmetalation with the boronate ester and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The following table outlines the potential Suzuki-Miyaura coupling of the boronate ester derived from this compound with various aryl halides, based on established methodologies.

| Aryl Halide Partner | Catalyst System (Exemplary) | Product | Potential Application Area |

| Iodobenzene | Pd(PPh₃)₄, K₂CO₃ | 4-cyano-2,6-dimethoxy-1,1'-biphenyl | Organic electronics |

| 4-Bromotoluene | Pd(dppf)Cl₂, Cs₂CO₃ | 4-cyano-2,6-dimethoxy-4'-methyl-1,1'-biphenyl | Medicinal chemistry scaffold |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃, SPhos, K₃PO₄ | 4-cyano-2,6-dimethoxy-4'-nitro-1,1'-biphenyl | Nonlinear optics |

Another significant derivatization pathway is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in the synthesis of aryl amines. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the arylamine product and regenerate the catalyst. Given the structure of this compound, it is a prime candidate for this transformation.

The table below illustrates potential Buchwald-Hartwig amination reactions with this compound.

| Amine Partner | Catalyst System (Exemplary) | Product | Potential Application Area |

| Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | 4-(4-cyano-2,6-dimethoxyphenyl)morpholine | Pharmaceutical synthesis |

| Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | 4-amino-3,5-dimethoxybenzonitrile | Dye synthesis |

| Pyrrolidine | Pd-PEPPSI-IPr, K₃PO₄ | 1-(4-cyano-2,6-dimethoxyphenyl)pyrrolidine | Agrochemical research |

Further derivatization can be envisioned through other palladium-catalyzed reactions such as the Heck and Sonogashira couplings. The Heck reaction would involve the coupling of this compound with an alkene to form a substituted styrene derivative. The Sonogashira coupling, on the other hand, would react the aryl bromide with a terminal alkyne to introduce an alkynyl moiety, a valuable functional group for further transformations in medicinal and materials chemistry.

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 3,5 Dimethoxybenzonitrile Analogues

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy provides insights into the functional groups present in a molecule and their bonding characteristics.

Nitrile (C≡N) Stretching: The nitrile group has a very characteristic and strong absorption in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. In a study of 4-Bromo-3-methylbenzonitrile, the C≡N stretching vibration was observed at 2217 cm⁻¹ in the FTIR spectrum and 2338 cm⁻¹ in the Raman spectrum. orientjchem.org A similar strong band is expected for 4-Bromo-3,5-dimethoxybenzonitrile in this region.

Aromatic C-C Stretching: The aromatic ring gives rise to several characteristic C-C stretching vibrations. These are typically observed in the region of 1400-1650 cm⁻¹. For 4-Bromo-3-methylbenzonitrile, these vibrations were found at 1648, 1541, 1459, 1428, and 1375 cm⁻¹ in the IR spectrum. orientjchem.org Similar absorption bands are expected for the title compound.

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is typically found in the fingerprint region of the IR spectrum, usually between 500 and 600 cm⁻¹. However, its identification can be complicated by the presence of other absorptions in this region. In a study of 4-Bromo-3-methylbenzonitrile, strong Raman signals attributed to vibrations involving the C-Br bond were observed at 254 cm⁻¹ and 522 cm⁻¹. orientjchem.org

Methoxy (B1213986) (O-CH₃) Group Vibrations: The methoxy groups will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2830-2950 cm⁻¹). The C-O stretching vibrations of the aryl-alkyl ether linkage are expected to produce strong bands in the region of 1200-1275 cm⁻¹ (asymmetric) and a weaker band around 1020-1075 cm⁻¹ (symmetric).

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Reference Compound Data (cm⁻¹) | Reference |

| C≡N Stretch | 2220-2260 | 2217 (IR), 2338 (Raman) | orientjchem.org |

| Aromatic C=C Stretch | 1400-1650 | 1648, 1541, 1459, 1428, 1375 (IR) | orientjchem.org |

| C-Br Stretch | 500-600 | 254, 522 (Raman) | orientjchem.org |

| Asymmetric C-O-C Stretch | 1200-1275 | - | |

| Symmetric C-O-C Stretch | 1020-1075 | - |

This table summarizes the predicted vibrational frequencies for key functional groups in this compound based on data from analogous compounds.

Mass Spectrometry Investigations

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and deducing its structural features through fragmentation analysis.

The mass spectrum of this compound is distinguished by features that are highly characteristic of its structure. The presence of a bromine atom is readily identified by its unique isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.orglibretexts.org This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a hallmark of a monobrominated compound. libretexts.orgacs.org This distinct pattern allows for the unambiguous identification of bromine-containing molecules and fragments in a mass spectrum. acs.org

Under electron ionization (EI), the molecule undergoes fragmentation, providing valuable structural information. The fragmentation patterns of substituted aromatic compounds are well-documented. libretexts.org For halogenated compounds, a principal fragmentation pathway is the cleavage of the carbon-halogen bond. miamioh.edu In the case of this compound, a primary fragmentation event would be the loss of the bromine radical (Br•) to yield a stable [M-Br]⁺ ion. Further fragmentation could involve the sequential loss of methyl radicals (•CH₃) from the methoxy groups or the elimination of formaldehyde (B43269) (CH₂O). Other potential fragmentation pathways include the loss of a hydrogen cyanide (HCN) molecule from the benzonitrile (B105546) core or cleavage of the ether bonds. The study of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), enabling the determination of a compound's elemental composition and the confirmation of its molecular formula. While nominal mass spectrometry might identify the molecular weight of this compound as 242 or 244 g/mol , HRMS can distinguish its precise mass from other possible molecular formulas with the same nominal mass.

The exact monoisotopic mass of this compound (C₉H₈⁷⁹BrNO₂) can be calculated with high precision. This experimental value can then be compared to the theoretical exact mass to unequivocally confirm the molecular formula. This level of accuracy is critical in synthetic chemistry and metabolomics to differentiate between compounds with very similar molecular weights. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems.

The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene (B151609) ring, which acts as the primary chromophore. The benzonitrile structure itself exhibits characteristic π → π* transitions. The presence of substituents on the aromatic ring significantly modulates the absorption profile.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not widely published, analysis of closely related structures provides excellent models for its expected solid-state conformation. For instance, crystallographic studies of other substituted brominated aromatic compounds reveal key geometric parameters. nih.govnih.gov

The C-Br bond length in aromatic systems is typically in the range of 1.89 to 1.91 Å. nih.govorientjchem.org The C-O bond lengths of the methoxy groups are expected to be around 1.36 Å for the C(aryl)-O bond and 1.43 Å for the O-CH₃ bond. The geometry of the benzene ring will likely show minor deviations from perfect planarity due to the steric and electronic influence of the bulky bromine atom and the two methoxy groups. The C-O-C bond angle of the methoxy substituents is typically around 117-118°. nih.gov Furthermore, X-ray analysis would reveal the orientation of the methoxy groups relative to the plane of the benzene ring and the packing of the molecules in the crystal lattice, which is governed by intermolecular forces such as dipole-dipole interactions and van der Waals forces.

Analysis of Crystal Packing, Intermolecular Interactions, and π-π Stacking

In a related compound, 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione, the molecules are reported to pack in a centrosymmetric fashion. The crystal structure is stabilized by a combination of weak C—H⋯O hydrogen bonds, Br⋯Br halogen bonding, and weak π–π stacking interactions, with centroid-to-centroid separations of 4.044(2) and 4.063(3) Å. researchgate.net This demonstrates the significant role that bromine atoms can play in directing crystal packing through halogen bonding. The energy of such Br···Br interactions has been estimated to be in the range of 2.2–2.5 kcal/mol in other brominated organic compounds. mdpi.com

The influence of substituents on π-π interactions is a critical factor. Studies on substituted benzene dimers have shown that all substituted sandwich dimers, including those with electron-donating (like methoxy) and electron-withdrawing (like nitrile) groups, tend to bind more strongly than an unsubstituted benzene dimer. acs.org In the crystal structure of 2-(4-methylphenyl)benzonitrile, weak intermolecular π–π stacking interactions are observed with centroid-centroid distances of 3.8172(12) and 3.9349(12) Å, contributing to the stabilization of the crystal packing. nih.gov

Furthermore, weak intermolecular interactions, even those less potent than classical hydrogen bonds, can significantly influence the stability and physical properties of a crystal structure. nih.gov For instance, interactions involving hydrogen atoms, such as H⋯H contacts, can be shorter than the sum of their van der Waals radii, indicating a stabilizing effect. nih.gov The interplay between different types of intermolecular forces, such as hydrogen bonding and π–π stacking, is crucial in determining the final crystal architecture. rsc.org

Below is a table summarizing key crystallographic and interaction data for an analogue of this compound.

| Compound Name | Interaction Type | Distance (Å) |

| 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione | π–π stacking | 4.044(2) |

| 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione | π–π stacking | 4.063(3) |

| 2-(4-methylphenyl)benzonitrile | π–π stacking | 3.8172(12) |

| 2-(4-methylphenyl)benzonitrile | π–π stacking | 3.9349(12) |

| 3-(4-bromophenyl)-5-(4-peroxobutyl)-1,2,4-triazole | Br···Br halogen bonding | 3.414 |

Conformational Polymorphism Studies

Conformational polymorphism refers to the ability of a compound to crystallize in different crystal structures, where the molecules adopt different conformations. This phenomenon is of significant interest in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties.

The existence of conformational polymorphism is often linked to the flexibility of the molecule. For molecules with rotatable bonds, such as the methoxy groups in this compound analogues, different torsional angles can lead to different molecular conformations. The energetic landscape for these conformations is often shallow, meaning that subtle differences in crystal packing energies can favor the crystallization of one conformer over another, or even allow for the simultaneous existence of multiple polymorphs.

In a series of sulfoester and sulfonamide derivatives, which possess conformational flexibility, the interplay between intramolecular π-stacking and intermolecular hydrogen bonding was found to dictate the molecular conformation in the solid state. rsc.org This highlights how the balance of various weak interactions can lead to different packing arrangements and potentially to conformational polymorphism.

Exploration of Research Applications of 4 Bromo 3,5 Dimethoxybenzonitrile Derivatives in Chemical Science

Application as Versatile Synthetic Intermediates

The chemical architecture of 4-Bromo-3,5-dimethoxybenzonitrile, characterized by the presence of a bromine atom, two methoxy (B1213986) groups, and a nitrile functional group on a benzene (B151609) ring, provides a rich platform for a variety of chemical transformations. This versatility allows for its use as a foundational element in the construction of more complex molecular frameworks.

Precursors for Complex Organic Molecule Synthesis

The strategic placement of the bromo and nitrile functionalities on the aromatic ring makes this compound a valuable precursor in the synthesis of complex organic molecules. The bromine atom can readily participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide array of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for various nitrogen-containing heterocycles. This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure, paving the way for the synthesis of novel compounds with potential applications in medicinal chemistry and other areas of chemical research.

Building Blocks for Heterocyclic and Macrocyclic Compounds (e.g., Phthalocyanine-Porphyrin Hybrids)

The derivatives of this compound are instrumental as building blocks in the synthesis of heterocyclic and macrocyclic compounds. For instance, substituted phthalocyanine (B1677752) dyes, which have applications in areas like dye-sensitized solar cells and photodynamic cancer therapy, can be prepared from derivatives of this compound. orientjchem.org The nitrile group is a key functional group for the tetramerization reaction that forms the phthalocyanine macrocycle. The bromo and methoxy substituents on the benzonitrile (B105546) unit can be used to modulate the electronic properties and solubility of the resulting phthalocyanine, thereby fine-tuning its performance in specific applications.

Contributions to Materials Science Research

The unique electronic and structural characteristics of this compound and its derivatives have made them a focal point of research in materials science. Scientists are harnessing these properties to create novel materials with enhanced optical and photophysical functionalities.

Development of Materials with Enhanced Optical Properties

Research has demonstrated that incorporating derivatives of this compound into larger molecular architectures can lead to materials with enhanced optical properties. The interplay of the electron-withdrawing nitrile group and the electron-donating methoxy groups influences the intramolecular charge transfer characteristics of the molecule, which in turn affects its absorption and emission properties. By systematically modifying the substituents on the benzonitrile core, researchers can tune the optical properties of the resulting materials for specific applications.

Synthesis of Novel Non-Linear Optical (NLO) Materials

The field of non-linear optics (NLO) is crucial for the development of technologies such as optical data processing and communication. nih.gov Organic materials with significant third-order NLO properties are of particular interest due to their potential for high performance and ease of modification. nih.gov Derivatives of this compound have been investigated as components in the synthesis of novel NLO materials. researchgate.netbanglajol.info The inherent asymmetry and polarizability of molecules derived from this scaffold can contribute to a large third-order NLO response. nih.gov By designing and synthesizing molecules with specific donor-acceptor architectures based on the this compound framework, scientists aim to create materials with superior NLO performance. nih.gov

Investigation in Persistent Room-Temperature Phosphorescent Dyes

Persistent room-temperature phosphorescence (p-RTP) is a phenomenon with significant potential in applications like bioimaging, anti-counterfeiting, and flexible electronics. rsc.orgnih.gov The development of organic p-RTP materials is an active area of research. nih.govnih.gov While direct research on this compound in this specific area is emerging, the principles of designing p-RTP materials often involve the use of rigid matrices and molecules with specific electronic structures that promote intersystem crossing and stabilize the triplet excited state. The structural rigidity and electronic properties of derivatives of this compound could be leveraged in the design of new p-RTP dyes. The bromo-substituent, being a heavy atom, can potentially enhance spin-orbit coupling, a key factor in promoting phosphorescence. Further research in this direction could lead to the development of novel p-RTP materials with tailored properties.

Reagent in Specialized Organic Synthesis

This compound serves as a versatile building block in specialized organic synthesis, primarily due to the reactivity of its bromine and nitrile functional groups. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functionalities.

One notable application is in the synthesis of substituted aromatic compounds. For instance, it is a precursor in the production of 4-bromo-3,5-dimethoxybenzoic acid and 4-bromo-3,5-dimethoxybenzyl alcohol. synquestlabs.comsigmaaldrich.com These transformations typically involve hydrolysis of the nitrile group to a carboxylic acid or reduction to an alcohol, respectively. The resulting products can then be further elaborated into more complex molecular architectures.

The bromine atom on the aromatic ring is particularly useful for introducing new carbon-carbon or carbon-heteroatom bonds. It can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the attachment of a wide range of substituents. This reactivity makes this compound a valuable starting material for the synthesis of polysubstituted aromatic compounds with specific electronic and steric properties.

Furthermore, derivatives of benzonitrile, including those with bromo and methoxy substituents, are utilized as intermediates in the production of dyes, such as phthalocyanine dyes. orientjchem.orgresearchgate.net These dyes have applications in areas like dye-sensitized solar cells and photodynamic therapy. researchgate.net

Mechanism-Oriented Biological Activity Studies (as Research Tools)

Derivatives of this compound are valuable tools in biological research, enabling the investigation of various cellular and molecular mechanisms.

Investigations into Antioxidant Mechanisms and Radical Scavenging

Bromophenols, which can be synthesized from precursors like this compound, are known for their antioxidant properties. nih.govmdpi.com Research has focused on understanding how the structure of these molecules, including the position and nature of substituents, influences their ability to scavenge free radicals.

The antioxidant activity of these compounds is often attributed to the presence of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals. mdpi.com Studies have explored the radical scavenging activities of various benzylic acid-derived bromophenols using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov The results from these assays help to elucidate the structure-activity relationships and the underlying mechanisms of antioxidant action. For example, the synthesis and evaluation of compounds like 2-(3-bromo-4,5-dihydroxyphenyl)acetic acid, derived from related bromo-dimethoxy precursors, have provided insights into their potential as effective radical scavengers. nih.gov

| Compound | Antioxidant Activity Assay | Key Finding |

| Benzylic acid-derived bromophenols | DPPH radical scavenging, ABTS radical cation scavenging | Found to be effective scavengers of both DPPH and ABTS radicals. nih.gov |

| Methylated and acetylated bromophenol derivatives | DPPH and ABTS assays | The presence of free hydroxyl groups is believed to be important for free radical scavenging activity. mdpi.com |

Studies on Interaction with Specific Biological Targets for Mechanistic Insight (e.g., Enzyme Inhibitors, Receptor Agonists/Antagonists as probes)

Derivatives of this compound are employed to probe the function of specific biological targets, such as enzymes and receptors. The specific substitution pattern of these molecules allows for targeted interactions with the active or allosteric sites of proteins.

For instance, substituted benzonitriles have been investigated as enzyme inhibitors. The inhibitory effect can be influenced by the position of the substituents on the benzonitrile ring. orientjchem.orgresearchgate.net For example, ortho-substituted benzonitriles can exhibit strong inhibitory effects due to steric hindrance within the enzyme's active site. researchgate.net

In the context of kinase inhibition, a key area in cancer research, the development of new core structures for inhibitors is crucial. nih.gov While not directly mentioning this compound, the principle of using brominated and methoxylated aromatic cores to create specific and potent kinase inhibitors is a relevant area of research. nih.gov The bromine atom can serve as a handle for further functionalization to target unique residues in the ATP binding pocket of kinases. nih.gov

Furthermore, chalcones and flavones derived from precursors like 3,5-dibromo-2-hydroxy-4,6-dimethoxyacetophenone have been synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, enzymes relevant to the management of type 2 diabetes. semanticscholar.org This highlights the utility of bromo-dimethoxy-substituted aromatic compounds in designing enzyme inhibitors.

Modulation of Cellular Processes for Fundamental Biological Research

The ability of this compound derivatives to interact with biological targets translates into their use as tools to modulate cellular processes for research purposes. By inhibiting a specific enzyme or blocking a receptor, researchers can study the downstream effects on cellular signaling pathways, gene expression, and other physiological responses.

For example, by using a derivative as a selective enzyme inhibitor, scientists can dissect the role of that enzyme in a particular biological pathway. This can help to identify new therapeutic targets and to understand the fundamental mechanisms that govern cellular function. The investigation of methylated and acetylated derivatives of natural bromophenols for their anticancer activities is an example of how these compounds are used to study and potentially influence cellular processes like apoptosis. mdpi.com

Advanced Applications in Chemical Research and Development

The unique combination of functional groups in this compound and its derivatives makes them valuable in advanced chemical research and development. Their utility extends beyond being simple synthetic intermediates.

In materials science, for example, the incorporation of such highly functionalized aromatic units can lead to the development of new polymers or organic materials with tailored electronic or photophysical properties. The use of benzonitrile derivatives in the synthesis of phthalocyanine dyes for applications in dye-sensitized solar cells is a testament to their potential in advanced materials. researchgate.net

In medicinal chemistry, the scaffold provided by this compound is a starting point for the synthesis of compound libraries for high-throughput screening. The ability to easily modify the structure through reactions at the bromine and nitrile positions allows for the rapid generation of a diverse set of molecules to be tested for various biological activities.

Furthermore, the study of the spectroscopic properties of such molecules, for instance through experimental and theoretical investigations of related compounds like 4-bromo-3-methylbenzonitrile, contributes to a deeper understanding of structure-property relationships, which is fundamental to rational molecular design in all areas of chemistry. orientjchem.orgresearchgate.net

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer : For asymmetric derivatives, use chiral catalysts (e.g., BINAP-Pd complexes) and optimize solvent polarity to minimize racemization. Continuous flow reactors improve heat/mass transfer for large batches. Monitor enantiomeric excess (ee) via chiral HPLC .

Data Contradiction Analysis

- Example : Conflicting melting points (e.g., 110–112°C vs. 108–110°C) may arise from polymorphic forms or residual solvents. Resolve via X-ray crystallography to determine crystal packing and DSC to identify thermal transitions. Reproduce synthesis under anhydrous conditions to eliminate solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.